molecular formula C9H7NO2S B11794084 Methyl thieno[3,2-b]pyridine-7-carboxylate

Methyl thieno[3,2-b]pyridine-7-carboxylate

Cat. No.: B11794084
M. Wt: 193.22 g/mol
InChI Key: IOCZVRGBPCIHGX-UHFFFAOYSA-N
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Description

Methyl thieno[3,2-b]pyridine-7-carboxylate is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are known for their diverse pharmacological and biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The unique structure of this compound makes it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl thieno[3,2-b]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with various reagents under specific conditions . For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of thieno[3,2-b]pyridine derivatives .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl thieno[3,2-b]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Mechanism of Action

The mechanism of action of methyl thieno[3,2-b]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl thieno[3,2-b]pyridine-7-carboxylate stands out due to its specific structural features and the range of reactions it can undergo. Its versatility in synthesis and application makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

methyl thieno[3,2-b]pyridine-7-carboxylate

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)6-2-4-10-7-3-5-13-8(6)7/h2-5H,1H3

InChI Key

IOCZVRGBPCIHGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=NC=C1)C=CS2

Origin of Product

United States

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